Molecular Weight and Density vs. Monofluoro Analogs
The presence of a second fluorine atom in N-Boc-2,6-difluoroaniline leads to a quantifiable increase in both molecular weight and predicted density compared to its mono-fluorinated counterpart, N-Boc-2-fluoroaniline. This difference, while seemingly small, can affect compound handling, purification, and formulation in a research setting [1].
| Evidence Dimension | Molecular Weight and Density |
|---|---|
| Target Compound Data | MW: 229.22 g/mol; Density: 1.227 g/cm³ (predicted) |
| Comparator Or Baseline | N-Boc-2-fluoroaniline (CAS 98968-72-0): MW: 211.23 g/mol; Density: 1.156 g/cm³ (predicted) |
| Quantified Difference | MW difference: +17.99 g/mol (+8.5%); Density difference: +0.071 g/cm³ (+6.1%) |
| Conditions | Data retrieved from authoritative chemical databases; density values are predicted/calculated. |
Why This Matters
Accurate molecular weight and density are essential for stoichiometric calculations, solution preparation, and confirming compound identity via analytical methods, making the correct compound selection critical for reproducible research.
- [1] ChemSrc. (2024). 745833-17-4: N-BOC-2,6-DIFLUOROANILINE. Retrieved from https://m.chemsrc.com/baike/266314.html View Source
